Ambucaine

Description

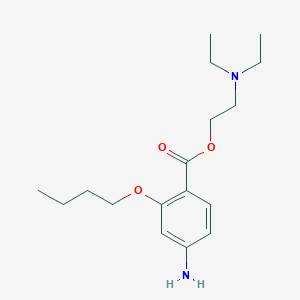

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMQPGUWYWFPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152280 | |

| Record name | Ambucaine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-29-9 | |

| Record name | Ambucaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambucaine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambucaine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7G4B57ZCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ambucaine on Voltage-Gated Sodium Channels

Disclaimer: As of late 2025, specific research detailing the quantitative mechanism of action of Ambucaine on voltage-gated sodium channels is not available in the public scientific literature. Therefore, this guide provides a comprehensive overview of the well-established mechanism of action for amino-amide local anesthetics, a class to which this compound belongs. The principles, quantitative data, and experimental protocols described herein are based on studies of closely related and extensively researched local anesthetics, such as lidocaine and bupivacaine, and are presumed to be representative of the mechanism of this compound.

Executive Summary

Local anesthetics (LAs) are a class of drugs that reversibly block nerve signal transmission, leading to a temporary loss of sensation in a localized area of the body. Their primary molecular target is the voltage-gated sodium channel (VGSC), which is crucial for the initiation and propagation of action potentials in neurons.[1][2][3] This guide elucidates the core mechanism by which this compound, as a presumed member of the amino-amide local anesthetic class, interacts with and inhibits VGSCs. It details the state-dependent nature of the drug-channel interaction, the binding site within the channel pore, and the pathways for drug access. Furthermore, this document provides representative quantitative data from analogous local anesthetics, details common experimental protocols used to study these interactions, and presents visual diagrams of the key pathways and workflows.

The Modulated Receptor Hypothesis: A State-Dependent Interaction

The action of local anesthetics on VGSCs is not a simple static block but is highly dependent on the conformational state of the channel.[2][3] The "modulated receptor hypothesis" posits that local anesthetics have different affinities for the resting, open, and inactivated states of the VGSC.[2][3]

-

Resting State: In the resting (closed) state, at hyperpolarized membrane potentials, the affinity of local anesthetics for the channel is low.[2]

-

Open and Inactivated States: Upon depolarization, the channels open and then quickly enter an inactivated state. Local anesthetics exhibit a much higher affinity for the open and, particularly, the inactivated states.[2][3][4] This state-dependent binding is the basis for the "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[5] Nerves that are firing at a higher frequency, such as those transmitting pain signals, are more susceptible to blockade.

Figure 1: State-Dependent Binding of Local Anesthetics.

The Binding Site and Access Pathways

The receptor site for local anesthetics is located within the inner pore of the voltage-gated sodium channel, specifically involving amino acid residues on the S6 transmembrane segments of domains III and IV.[6]

There are two primary proposed pathways for local anesthetics to access this binding site:

-

The Hydrophilic Pathway: The charged, protonated form of the local anesthetic can access the binding site from the intracellular side of the membrane when the channel is in the open state. This pathway is a key component of the use-dependent block.[1]

-

The Hydrophobic Pathway: The neutral, uncharged form of the local anesthetic can partition into the lipid bilayer of the cell membrane and diffuse laterally to the binding site within the channel pore, even when the channel is closed.[1]

References

- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

In Vitro Pharmacological Profile of Ambucaine: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific in vitro pharmacological data for Ambucaine. Therefore, this guide utilizes data for Bupivacaine , a structurally related and extensively studied amino-amide local anesthetic, as a representative example to illustrate the principles of in vitro characterization. All data presented herein pertains to Bupivacaine unless otherwise specified.

Introduction

Local anesthetics are essential drugs in clinical practice for the management of pain. Their primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which inhibits the generation and propagation of action potentials in neuronal membranes. A thorough in vitro characterization of the pharmacological profile of a local anesthetic is crucial for understanding its potency, selectivity, and potential for toxicity. This technical guide provides an in-depth overview of the in vitro pharmacological profile of Bupivacaine, serving as a template for the characterization of other local anesthetics like this compound.

Mechanism of Action

The principal mechanism of action of local anesthetics is the reversible blockade of VGSCs.[1] By binding to a specific receptor site within the pore of the sodium channel, these drugs stabilize the channel in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[2] This action is state-dependent, with a higher affinity for open and inactivated channels than for resting channels.

Beyond their primary action on VGSCs, local anesthetics can also modulate the function of other ion channels, including potassium (K+) and calcium (Ca2+) channels, as well as ligand-gated ion channels such as N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine receptors (nAChRs).[3][4][5] These secondary actions may contribute to both the anesthetic and toxic effects of these drugs.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the in vitro effects of Bupivacaine on various ion channels and receptors. This data is essential for comparing the potency and selectivity of different local anesthetics.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Bupivacaine

| Channel Subtype | Preparation | Method | Parameter | Value |

| Nav1.5 | Xenopus oocytes | Electrophysiology | IC50 | 4.51 µM[6] |

| Na+ Channels | Peripheral amphibian nerve fibers | Electrophysiology | IC50 (tonic block, R(+)-bupivacaine) | 29 µM[7] |

| Na+ Channels | Peripheral amphibian nerve fibers | Electrophysiology | IC50 (tonic block, S(-)-bupivacaine) | 44 µM[7] |

Table 2: Modulation of Potassium Channels by Bupivacaine

| Channel Type | Preparation | Method | Parameter | Value |

| ATP-sensitive K+ (KATP) | Rat cardiomyocytes | Electrophysiology | IC50 | 29 µM[8] |

| Small conductance Ca2+-activated K+ (SK2) | HEK-293 cells | Electrophysiology | IC50 | 16.5 µM[9] |

| Flicker K+ channel | Peripheral amphibian nerve fibers | Electrophysiology | IC50 (R(+)-bupivacaine) | 0.15 µM[7] |

| Flicker K+ channel | Peripheral amphibian nerve fibers | Electrophysiology | IC50 (S(-)-bupivacaine) | 11 µM[7] |

| Tandem pore K+ (TASK) | Xenopus oocytes | Electrophysiology | IC50 | 41 µM[10] |

Table 3: Interaction with Ligand-Gated Ion Channels

| Receptor/Channel | Preparation | Method | Parameter | Value |

| Nicotinic Acetylcholine Receptor (nAChR) ion channel | Torpedo californica membranes | Radioligand Binding ([3H]PCP) | Ki | 32 µM[5] |

| Nicotinic Acetylcholine Receptor (nAChR) ion channel | Torpedo californica membranes | Radioligand Binding ([3H]H12-HTX) | Ki | 25 µM[5] |

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol describes the whole-cell patch-clamp technique to measure the effect of a local anesthetic on ion channel currents.

Materials:

-

Cell line expressing the ion channel of interest (e.g., HEK-293 cells)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (e.g., Artificial Cerebrospinal Fluid - ACSF)

-

Internal pipette solution

-

Local anesthetic stock solution

Procedure:

-

Prepare cells for recording by plating them on coverslips.

-

Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.

-

Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a single cell with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential and apply voltage protocols to elicit ion channel currents.

-

Record baseline currents in the absence of the drug.

-

Perfuse the recording chamber with the external solution containing the desired concentration of the local anesthetic.

-

Record the ion channel currents in the presence of the drug until a steady-state effect is reached.

-

To determine the IC50, apply a range of drug concentrations and measure the percentage of current inhibition at each concentration.

-

Fit the concentration-response data to a Hill equation to calculate the IC50 value.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a local anesthetic for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest

-

Radiolabeled ligand specific for the receptor

-

Unlabeled local anesthetic (competitor)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the membrane homogenate from cells or tissue expressing the target receptor.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

For total binding wells, add binding buffer.

-

For non-specific binding wells, add a high concentration of an unlabeled ligand known to bind to the receptor.

-

For competition wells, add increasing concentrations of the local anesthetic.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the local anesthetic concentration.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of a local anesthetic on a specific enzyme.

Materials:

-

Purified enzyme or tissue homogenate containing the enzyme

-

Substrate for the enzyme

-

Local anesthetic (inhibitor)

-

Buffer solution for the enzymatic reaction

-

Spectrophotometer or other detection system to measure product formation or substrate consumption

Procedure:

-

Prepare a reaction mixture containing the buffer and the enzyme in a cuvette or microplate well.

-

Add the local anesthetic at various concentrations to the reaction mixture and pre-incubate for a specific time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of the enzymatic reaction.

-

Determine the initial reaction velocity (V0) for each inhibitor concentration.

-

Calculate the percentage of enzyme inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Local Anesthetic Action

The primary signaling event modulated by local anesthetics is the propagation of the action potential along the axon. By blocking voltage-gated sodium channels, they prevent the depolarization phase of the action potential.

Caption: Signaling pathway of local anesthetic action on nerve conduction.

Experimental Workflow for Ion Channel Characterization

The following diagram illustrates a typical workflow for characterizing the effect of a compound on an ion channel using patch-clamp electrophysiology.

Caption: Experimental workflow for patch-clamp electrophysiology.

Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of Bupivacaine, a Widely Used Local Anesthetic, on NMDA Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of bupivacaine with ionic channels of the nicotinic receptor. Electrophysiological and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Bupivacaine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research exploring the potential therapeutic applications of bupivacaine, an amide local anesthetic. Beyond its well-established role in regional anesthesia and pain management, emerging preclinical and in vitro studies suggest that bupivacaine may possess anti-inflammatory, anti-cancer, and other valuable pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further investigation and drug development efforts.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on bupivacaine's effects.

Table 1: In Vitro Cytotoxicity of Bupivacaine on Human Fibroblasts

| Concentration | Exposure Time | Cell Viability (% of Control) | Proliferation Rate (% of Control) | Reference |

| 0.3 mg/ml | 2 days | Slightly impaired | Slightly decreased | [1] |

| 0.6 mg/ml | 2 days | Significantly decreased | Significantly decreased | [1] |

| 0.3 mg/ml | 9 days (permanent) | Time-dependently decreased | Time-dependently decreased | [1] |

| 0.6 mg/ml | 9 days (permanent) | Time-dependently decreased | Time-dependently decreased | [1] |

Table 2: Bupivacaine's Effect on Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Bupivacaine Concentration | Effect | Signaling Pathway Implicated | Reference |

| A549 | Not specified | Inhibited proliferation, invasion, and migration; induced apoptosis | Inhibition of Akt/mTOR signaling | [2] |

| H1299 | Not specified | Inhibited proliferation, invasion, and migration; induced apoptosis | Inhibition of Akt/mTOR signaling | [2] |

Table 3: Pharmacokinetic Properties of Bupivacaine

| Parameter | Value | Species | Notes | Reference |

| Protein Binding | >95% | Human | High protein binding contributes to its long duration of action. | [3] |

| Elimination Half-life (t1/2β) | Shorter for levobupivacaine than R-(+)-enantiomer | Human | Stereoselective differences in pharmacokinetics exist. | [4] |

| Clearance | Almost entirely hepatic | Adult Human | Neonates show an increased renal component. | [5] |

| Cerebral ECF to Plasma Unbound Fraction Ratio | 0.58 +/- 0.09 | Rat | Significantly higher than lidocaine and levobupivacaine. | [6] |

Experimental Protocols

This section details the methodologies for key experiments investigating the therapeutic potential of bupivacaine.

In Vitro Cytotoxicity Assay on Human Fibroblasts

-

Objective: To assess the cytotoxic effects of bupivacaine on human fibroblasts.

-

Cell Culture: Human fibroblasts are cultured in a suitable medium.

-

Treatment: Cells are exposed to serial dilutions of bupivacaine (e.g., 0.3 mg/ml and 0.6 mg/ml) for specified durations. Two treatment regimens are typically used: a short-term exposure (e.g., 2 days) followed by incubation in a normal medium, and a long-term, permanent exposure (e.g., up to 9 days).[1]

-

Assays:

-

Live Cell Count: Assessed using trypan blue staining.[1]

-

Viability: Measured by the tetrazolium bromide (MTT) assay, which indicates mitochondrial activity.[1]

-

Proliferation: Determined using a colorimetric bromodeoxyuridine (BrdU) assay.[1]

-

Reactive Oxygen Species (ROS) Production: Measured by the oxidation of non-fluorescent-2,7′-dichlorofluorescin.[1]

-

-

Data Analysis: Results are expressed as a percentage of the control group (cells incubated with medium only).

Evaluation of Anti-Tumor Effects on Non-Small Cell Lung Cancer (NSCLC) Cells

-

Objective: To investigate the anti-proliferative, anti-invasive, and pro-apoptotic effects of bupivacaine on NSCLC cells.

-

Cell Lines: Human NSCLC cell lines such as A549 and H1299 are used.

-

Experimental Assays:

-

Proliferation Assay: Cell viability is measured to determine the effect of bupivacaine on cell growth.

-

Invasion and Migration Assays: Transwell assays are used to assess the ability of cancer cells to invade and migrate through a membrane.

-

Apoptosis Assay: Flow cytometry or TUNEL staining is used to quantify the percentage of apoptotic cells.

-

-

Western Blot Analysis: To investigate the underlying molecular mechanism, the expression and phosphorylation levels of key proteins in signaling pathways, such as Akt and mTOR, are analyzed.[2]

-

In Vivo Model: The anti-tumor effects of bupivacaine are further validated in an in vivo model, such as a mouse xenograft model, where tumor growth is monitored after treatment with bupivacaine.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with bupivacaine's therapeutic actions.

Caption: Bupivacaine's anti-cancer signaling pathway in NSCLC.

Caption: Workflow for in vitro cytotoxicity assessment.

References

- 1. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Recent advances in the pharmacokinetics of local anaesthetics. Long-acting amide enantiomers and continuous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of lidocaine, bupivacaine, and levobupivacaine in plasma and brain in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

No Evidence of Ambucaine Enantiomers: A Pivot to Stereoisomerism in Local Anesthetics

Initial investigation into the differential biological activity of Ambucaine enantiomers has revealed a fundamental aspect of its molecular structure: this compound is an achiral molecule. An analysis of its chemical composition, 4-Amino-2-butoxybenzoic acid 2-diethylaminoethyl ester, confirms the absence of any stereogenic centers.[1][2][3] Consequently, this compound does not exist as enantiomers, and as such, there is no differential biological activity between stereoisomers to report.

While the core topic of this compound enantiomers cannot be addressed, the inquiry highlights a critical area of pharmacology: the profound impact of stereochemistry on the efficacy and safety of local anesthetics. This technical guide will, therefore, pivot to address the broader and well-documented subject of differential biological activity among the enantiomers of other local anesthetics, with a primary focus on the extensively studied compound, bupivacaine. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and visualizations to illustrate the significance of chirality in this class of drugs.

The Critical Role of Chirality in Local Anesthetics

Many local anesthetics are chiral molecules, meaning they can exist as two non-superimposable mirror images, or enantiomers (e.g., (R)- and (S)-enantiomers).[4][5] While chemically identical, these enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[6][7][8] This stereoselectivity arises from their differential interactions with chiral biological targets, such as voltage-gated sodium channels, G-protein coupled receptors, and enzymes responsible for their metabolism.[7][8] These differences can manifest as variations in potency, duration of action, and, most critically, toxicity.[6][7]

Bupivacaine: A Case Study in Stereoselectivity

Bupivacaine, a potent and long-acting local anesthetic, is a chiral molecule that has been extensively studied as a racemic mixture of its two enantiomers: the (S)-(-)-enantiomer (levobupivacaine) and the (R)-(+)-enantiomer.[9] Clinical and preclinical studies have demonstrated that the (R)-(+)-enantiomer is associated with a higher risk of cardiotoxicity and central nervous system (CNS) toxicity compared to the (S)-(-)-enantiomer.[6] This has led to the development and clinical use of levobupivacaine as a safer alternative to the racemic mixture.

Quantitative Comparison of Bupivacaine Enantiomer Activity

The following table summarizes key quantitative data highlighting the differential biological activity of bupivacaine enantiomers.

| Parameter | (S)-(-)-Bupivacaine (Levobupivacaine) | (R)-(+)-Bupivacaine | Racemic Bupivacaine | Reference(s) |

| Cardiotoxicity | ||||

| Myocardial Depression (in vitro) | Less potent | More potent | Intermediate | [6] |

| Arrhythmogenicity (in vivo) | Lower incidence | Higher incidence | Intermediate | [6] |

| CNS Toxicity | ||||

| Convulsant Dose (in vivo) | Higher | Lower | Intermediate | [6] |

| Potency | ||||

| Sciatic Nerve Block (in vivo) | Slightly less potent | Slightly more potent | - | [6] |

| Inhibition of Na+ Channels (in vitro) | Potency is state-dependent | Potency is state-dependent | - | [6] |

| Pharmacokinetics | ||||

| Plasma Protein Binding | Higher | Lower | - | [6] |

| Volume of Distribution | Smaller | Larger | - | [6] |

| Clearance | Faster | Slower | - | [6] |

Experimental Protocols

To provide a practical context for the data presented, this section details the methodologies for key experiments used to assess the differential activity of local anesthetic enantiomers.

In Vitro Electrophysiology: Patch-Clamp Technique for Sodium Channel Blockade

Objective: To determine the potency and use-dependency of sodium channel blockade by individual enantiomers.

Methodology:

-

Cell Culture: Whole-cell patch-clamp recordings are performed on cells stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5 for cardiac channels).

-

Solutions: The extracellular solution contains physiological concentrations of ions. The intracellular (pipette) solution is formulated to mimic the intracellular environment. The local anesthetic enantiomers are dissolved in the extracellular solution at various concentrations.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell interior.

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. To assess tonic block, currents are measured before and after the application of the drug. To assess use-dependent (phasic) block, the channels are repetitively stimulated with a train of depolarizing pulses in the presence of the drug.

-

Data Analysis: The peak sodium current amplitude is measured at each voltage step. The concentration-response curve for tonic block is fitted to a Hill equation to determine the IC50 value. Use-dependent block is quantified by the progressive reduction in current amplitude during the pulse train.

In Vivo Assessment of Local Anesthetic Potency and Duration: Sciatic Nerve Block in Rodents

Objective: To evaluate the in vivo anesthetic potency and duration of action of local anesthetic enantiomers.

Methodology:

-

Animal Model: Adult male Wistar rats are commonly used.

-

Drug Administration: A precise volume of the local anesthetic solution (S-enantiomer, R-enantiomer, or racemic mixture) at varying concentrations is injected in close proximity to the sciatic nerve.

-

Assessment of Sensory Blockade (Nociception): The Hargreaves test (plantar test) is frequently employed. A radiant heat source is focused on the plantar surface of the rat's hind paw, and the latency to paw withdrawal is measured. An increase in withdrawal latency indicates a sensory block. Measurements are taken at baseline and at regular intervals after injection until the effect subsides.

-

Assessment of Motor Blockade: Motor function can be assessed using a scoring system that evaluates the degree of limb paralysis or by measuring the ability of the animal to grip a rotating rod (rotarod test).

-

Data Analysis: The peak block intensity and the duration of the block (time to return to baseline) are determined for both sensory and motor functions. Dose-response curves can be generated to compare the potencies of the enantiomers.

Visualizing the Mechanism and Concepts

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Conclusion

The initial query regarding this compound enantiomers has led to the important clarification that this compound is an achiral molecule. However, the underlying interest in the role of stereochemistry in local anesthetics is highly relevant to modern pharmacology and drug development. As demonstrated with the example of bupivacaine, the separation and study of individual enantiomers can lead to the development of drugs with improved safety profiles. The differential biological activities observed between the (R)- and (S)-enantiomers of many local anesthetics underscore the importance of considering chirality in all stages of drug discovery, from initial synthesis to clinical application. Researchers and drug development professionals are encouraged to investigate the stereochemical properties of new chemical entities to optimize therapeutic outcomes and minimize adverse effects.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C17H28N2O3 | CID 8387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 5. Chirality and anaesthetic drugs: A review and an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gmch.gov.in [gmch.gov.in]

- 8. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]

The Historical Trajectory and Scientific Discovery of Ambucaine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the historical development and discovery of Ambucaine, a local anesthetic agent. While specific historical details and extensive quantitative data on this compound are not widely available in contemporary scientific literature, this whitepaper synthesizes the known chemical information and places it within the broader context of local anesthetic development. The synthesis, putative mechanism of action, and inferred pharmacological properties are discussed based on its chemical structure as an amino ester derivative. This guide also presents standardized experimental protocols for evaluating local anesthetics and visualizes the accepted signaling pathways for this class of drugs.

Introduction: The Quest for Localized Analgesia

The development of local anesthetics revolutionized medical and surgical practice by enabling localized, reversible blockade of nerve conduction, thereby preventing pain without inducing unconsciousness. The journey began with the isolation of cocaine from coca leaves in the mid-19th century, a discovery that unveiled the potential for targeted nerve blocks.[1][2] However, the systemic toxicity and addictive properties of cocaine spurred a dedicated search for safer, synthetic alternatives.[1] This led to the era of rational drug design, where chemists systematically modified the structure of cocaine to isolate its anesthetic properties while minimizing adverse effects. A pivotal moment in this endeavor was the synthesis of procaine in 1905 by Alfred Einhorn, which established the foundational pharmacophore for many subsequent amino ester local anesthetics.[3][4]

The Emergence of this compound

This compound, chemically identified as 2-(diethylamino)ethyl 4-amino-2-butoxybenzoate, emerged from this period of intensive research into synthetic local anesthetics.[5] While the specific historical details surrounding its initial synthesis and the key researchers involved are not well-documented in readily accessible records, its chemical structure firmly places it within the amino ester class of local anesthetics.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(diethylamino)ethyl 4-amino-2-butoxybenzoate |

| Molecular Formula | C17H28N2O3 |

| Molecular Weight | 308.4 g/mol |

| CAS Number | 119-29-9 |

| Synonyms | Ambutoxate, Ambucain, Sympocain, WIN 3706 |

Table 1: Chemical and Physical Properties of this compound.[5]

Synthesis of this compound

The synthesis of this compound, as an amino ester, follows established organic chemistry principles. A plausible synthetic route involves a multi-step process starting from commercially available precursors.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Mechanism of Action: Sodium Channel Blockade

The anesthetic properties of this compound, like other local anesthetics, are attributable to its ability to block voltage-gated sodium channels in neuronal cell membranes.[6][7] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6]

Signaling Pathway of Local Anesthesia

Caption: Signaling pathway of local anesthetic action.

The unionized form of the local anesthetic is lipid-soluble and crosses the nerve cell membrane.[8][9] Once inside the axoplasm, which has a lower pH, it becomes protonated (ionized).[8] This cationic form then binds to a specific receptor site within the sodium channel, stabilizing it in an inactive state and preventing channel activation.[6][10]

Quantitative Data: Efficacy and Toxicity

A comprehensive search of scientific literature and historical archives did not yield specific quantitative data for this compound regarding its anesthetic potency, duration of action, or toxicity (e.g., LD50). To provide a framework for the type of data required for the characterization of a local anesthetic, the following tables present typical parameters and comparative data for well-established agents.

Table 2: Comparative Anesthetic Properties (Hypothetical for this compound)

| Local Anesthetic | Onset of Action | Duration of Action (min) | Relative Potency |

| Procaine | Fast | 15-30 | 1 |

| Lidocaine | Fast | 30-60 | 4 |

| Bupivacaine | Slow | 120-240 | 16 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Table 3: Comparative Toxicity Data (Hypothetical for this compound)

| Local Anesthetic | LD50 (mg/kg, mouse, intraperitoneal) |

| Lidocaine | 111.0 - 133.1 |

| Bupivacaine | 57.7 - 58.7 |

| Chloroprocaine | 243.4 - 266.5 |

| This compound | Data Not Available |

Note: LD50 values for lidocaine, bupivacaine, and chloroprocaine are provided for comparative purposes.[11]

Experimental Protocols for Evaluation

The characterization of a novel local anesthetic like this compound would involve a series of standardized in vitro and in vivo experiments to determine its efficacy and safety profile.

In Vitro Evaluation: Electrophysiological Studies

Objective: To determine the potency and mechanism of sodium channel blockade.

Methodology:

-

Cell Culture: Utilize cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., HEK293 cells).

-

Patch-Clamp Electrophysiology:

-

Whole-cell voltage-clamp recordings are performed to measure the inhibition of sodium currents by varying concentrations of this compound.

-

The concentration-response curve is generated to calculate the IC50 (half-maximal inhibitory concentration), a measure of potency.

-

The state-dependence of the block (resting, open, or inactivated state preference) is determined by applying specific voltage protocols.

-

In Vivo Evaluation: Animal Models of Local Anesthesia

Objective: To assess the onset, duration, and potency of the anesthetic effect in a living organism.

Methodology: Mouse Model of Infiltration Anesthesia [1][12]

-

Animal Model: Utilize adult mice.

-

Procedure:

-

Subcutaneously inject a defined volume and concentration of this compound solution into the abdominal region.

-

At specified time intervals, apply a controlled noxious stimulus (e.g., electrical stimulation) to the anesthetized area.

-

Monitor the animal's response (e.g., vocalization, withdrawal reflex) to the stimulus.

-

-

Data Analysis:

-

The onset of anesthesia is the time taken to abolish the response to the stimulus.

-

The duration of anesthesia is the time from onset until the response to the stimulus returns.

-

A dose-response curve can be generated to determine the ED50 (median effective dose).

-

Workflow for In Vivo Anesthetic Efficacy Testing

Caption: Experimental workflow for in vivo efficacy testing.

Toxicity Studies

Objective: To determine the acute systemic toxicity of this compound.

Methodology: Determination of Median Lethal Dose (LD50) [11][13]

-

Animal Model: Typically mice or rats.

-

Procedure:

-

Administer escalating doses of this compound via a specific route (e.g., intraperitoneal, intravenous).

-

Observe the animals for a defined period (e.g., 24 hours).

-

Record the number of mortalities at each dose level.

-

-

Data Analysis:

-

Use statistical methods (e.g., probit analysis) to calculate the LD50, the dose at which 50% of the test animals are expected to die.

-

Conclusion

This compound represents a chapter in the ongoing narrative of local anesthetic development. As an amino ester, its discovery falls within the classical paradigm of synthetic anesthetic research that sought to improve upon the properties of cocaine. While detailed historical and quantitative data on this compound are scarce in the public domain, its chemical structure allows for a clear understanding of its likely mechanism of action through sodium channel blockade. The standardized experimental protocols outlined in this whitepaper provide a roadmap for the comprehensive evaluation of this and other novel local anesthetic compounds. Further research into historical chemical archives and patent literature may yet uncover more specific details about the discovery and development of this compound, shedding more light on its place in the history of pain management.

References

- 1. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of Local Anaesthestics | PPTX [slideshare.net]

- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medistudygo.com [medistudygo.com]

- 7. sketchviz.com [sketchviz.com]

- 8. researchgate.net [researchgate.net]

- 9. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Local anesthetics: injection route alters relative toxicity of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ambucaine metabolism and primary metabolic pathways in vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambucaine, a local anesthetic of the ester type, undergoes metabolic transformation primarily through hydrolysis of its ester linkage. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, detailing its primary metabolic pathways and presenting hypothetical quantitative data for illustrative purposes. The guide also includes comprehensive experimental protocols for researchers to investigate the in vitro metabolism of this compound and similar compounds. The information is based on established metabolic patterns of structurally related ester-type local anesthetics due to the limited availability of specific data for this compound.

Introduction

This compound is a local anesthetic agent whose efficacy and safety are intrinsically linked to its metabolic fate. Understanding the in vitro metabolism of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicity. Like other ester-type local anesthetics such as procaine and benzocaine, this compound is expected to be primarily metabolized via enzymatic hydrolysis.[1][2] This process is predominantly catalyzed by plasma esterases, particularly butyrylcholinesterase, and to a lesser extent, by hepatic carboxylesterases.[3]

This guide synthesizes the current understanding of ester local anesthetic metabolism to propose the primary metabolic pathways for this compound and provides detailed methodologies for its in vitro investigation.

Primary Metabolic Pathways of this compound

The principal metabolic pathway for this compound is the hydrolysis of its ester bond. This reaction yields two primary metabolites: 4-aminobenzoic acid (PABA) and 3-(diethylamino)-2,2-dimethylpropan-1-ol.

A secondary, minor pathway may involve N-dealkylation of the diethylamino group, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5] However, for ester-type local anesthetics, hydrolysis is the overwhelmingly dominant metabolic route.

Signaling Pathway Diagram

Caption: Proposed primary and secondary metabolic pathways of this compound.

Quantitative Analysis of this compound Metabolism In Vitro

The following tables present hypothetical quantitative data for the in vitro metabolism of this compound in human liver microsomes and human plasma. These values are for illustrative purposes and would need to be confirmed by experimental studies.

Table 1: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme System | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

| Hydrolysis | Carboxylesterases | 50 | 1500 |

| N-dealkylation | CYP3A4 | 200 | 50 |

Table 2: Formation of this compound Metabolites in Human Plasma

| Incubation Time (min) | This compound Concentration (µM) | PABA Concentration (µM) | 3-(diethylamino)-2,2-dimethylpropan-1-ol Concentration (µM) |

| 0 | 100 | 0 | 0 |

| 5 | 55 | 45 | 45 |

| 15 | 20 | 80 | 80 |

| 30 | 5 | 95 | 95 |

| 60 | <1 | >99 | >99 |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of this compound.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to investigate the oxidative metabolism of this compound, primarily by CYP enzymes.

Experimental Workflow Diagram

Caption: Workflow for in vitro metabolism study of this compound using HLM.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Ice-cold acetonitrile

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL), this compound (final concentration 1-100 µM), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube and analyze the formation of metabolites using a validated LC-MS/MS method.

In Vitro Metabolism using Human Plasma

This protocol is designed to investigate the hydrolytic metabolism of this compound by plasma esterases.

Experimental Workflow Diagram

Caption: Workflow for in vitro metabolism study of this compound using human plasma.

Materials:

-

This compound

-

Pooled human plasma

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Ice-cold acetonitrile

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound.

-

In a microcentrifuge tube, combine human plasma and phosphate buffer.

-

Pre-incubate the plasma at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (final concentration 1-100 µM).

-

Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 1, 5, 10, and 20 minutes).

-

Terminate the reaction and process the samples as described in the HLM protocol (steps 6-8).

Conclusion

The in vitro metabolism of this compound is predicted to be a rapid process dominated by ester hydrolysis in plasma and, to a lesser extent, in the liver. A minor oxidative pathway involving N-dealkylation may also occur. The provided experimental protocols offer a robust framework for the detailed investigation of this compound's metabolic fate. The quantitative data and metabolic pathways presented in this guide, while based on the metabolism of structurally similar compounds, provide a strong foundation for future research and drug development efforts involving this compound. Further studies are necessary to definitively characterize the enzymes involved and to quantify the kinetic parameters of each metabolic pathway.

References

- 1. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. ketaminenightmares.com [ketaminenightmares.com]

- 4. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openanesthesia.org [openanesthesia.org]

Core Principles of Ambucaine's Neurotoxicity in Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambucaine, a local anesthetic of the ester class, has seen limited investigation into its specific neurotoxic profile at the cellular level. This technical guide consolidates the fundamental principles of local anesthetic neurotoxicity, drawing from extensive research on structurally and functionally related compounds, to extrapolate and frame the potential mechanisms of this compound-induced neuronal injury in vitro. The core mechanisms discussed include mitochondrial dysfunction, induction of oxidative stress, disruption of calcium homeostasis, and the activation of apoptotic pathways. This document provides a comprehensive overview of the experimental protocols necessary to assess these neurotoxic effects and presents quantitative data from related local anesthetics to serve as a benchmark for future studies on this compound. All signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the complex cellular responses to local anesthetic exposure.

Introduction to Local Anesthetic Neurotoxicity

Local anesthetics (LAs) are essential in clinical practice for pain management; however, their potential for neurotoxicity is a recognized concern.[1][2][3] This toxicity is dependent on the specific agent, its concentration, and the duration of neuronal exposure.[1] LAs are broadly classified into two groups based on their chemical structure: amino-amides and amino-esters.[1][2] this compound, chemically identified as 4-Amino-2-butoxybenzoic acid 2-diethylaminoethyl ester, belongs to the ester class. While amide-type LAs like bupivacaine and lidocaine have been extensively studied for their neurotoxic effects, research specifically on this compound is sparse. Nevertheless, the fundamental mechanisms of neurotoxicity are thought to be shared across the local anesthetic class, with variations in potency and specific pathway engagement.[2][4] This guide will, therefore, focus on these conserved principles to provide a foundational understanding of this compound's potential neurotoxicity.

Core Mechanisms of Neurotoxicity in Neuronal Cell Cultures

The neurotoxic effects of local anesthetics are multifaceted, involving a cascade of cellular events that can culminate in cell death. The primary mechanisms implicated are detailed below.

Mitochondrial Dysfunction and Oxidative Stress

A central event in local anesthetic-induced neurotoxicity is the impairment of mitochondrial function.[4] LAs can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[4] This overproduction of ROS, including superoxide anions, overwhelms the cell's antioxidant defenses, resulting in oxidative stress.[4] Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA, further exacerbating mitochondrial dysfunction and triggering apoptotic pathways.[4] Studies on the ester-type local anesthetic procaine have demonstrated its capacity to induce ROS overproduction in neuronal cell lines.[4]

Disruption of Calcium Homeostasis

Intracellular calcium dysregulation is another critical factor in LA-induced neurotoxicity.[3] Local anesthetics can cause an overload of intracellular calcium by affecting voltage-dependent calcium channels and promoting the release of calcium from intracellular stores, such as the endoplasmic reticulum.[3] Elevated cytosolic calcium levels can activate various downstream signaling pathways that contribute to cell injury, including the activation of proteases and the induction of mitochondrial permeability transition, which can lead to the release of pro-apoptotic factors.[3][5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common endpoint of local anesthetic-induced neurotoxicity.[1][2] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often triggered by mitochondrial dysfunction and the release of cytochrome c, which leads to the activation of caspase-9 and subsequently the executioner caspase-3.[2] The activation of caspase-3 is a hallmark of apoptosis and is responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptosis.[6][7] Several local anesthetics, including those of the ester and amide classes, have been shown to induce apoptosis in neuronal cell cultures.[3]

Quantitative Data on Local Anesthetic Neurotoxicity

To provide a quantitative context for the potential neurotoxicity of this compound, the following tables summarize data from studies on other local anesthetics in neuronal cell cultures.

Table 1: Cytotoxicity of Local Anesthetics in SH-SY5Y Human Neuroblastoma Cells

| Local Anesthetic | Type | LD50 (Concentration for 50% Cell Death) | Reference |

| Bupivacaine | Amide | ~1.5 mM | [4] |

| Procaine | Ester | ~8 mM | [4] |

| Lidocaine | Amide | >10 mM (at 10 min) | [6] |

| Ropivacaine | Amide | Lower than Bupivacaine | [6] |

| Chloroprocaine | Ester | Lower than Lidocaine | [6] |

| Mepivacaine | Amide | Similar to Procaine | [6] |

Table 2: Effects of Bupivacaine and Procaine on Mitochondrial Function and Oxidative Stress in SH-SY5Y Cells

| Parameter | Bupivacaine (1.5 mM) | Procaine (8 mM) | Reference |

| Mitochondrial Calcium | Significant Increase | Significant Increase | [4] |

| Mitochondrial Membrane Potential | Significant Decrease | Significant Decrease | [4] |

| Superoxide Anion Level | Higher than Procaine | Lower than Bupivacaine | [4] |

| Peroxidation Level | Lower than Procaine | Higher than Bupivacaine | [4] |

| DNA Damage | More Severe | Less Severe | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neurotoxicity of local anesthetics in cell cultures.

Cell Culture

-

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuronal toxicity studies.[4]

-

Culture Medium: Cells are typically cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Cell Viability and Cytotoxicity

-

MTT Assay (Cell Viability):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the local anesthetic for a specified duration (e.g., 3 hours).[4]

-

After treatment, remove the drug-containing medium and add fresh medium.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

LDH Assay (Cytotoxicity):

-

Culture cells and treat them with the local anesthetic as described above.

-

Collect the cell culture supernatant.

-

Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control.[4]

-

Measurement of Mitochondrial Function

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Treat cells with the local anesthetic.

-

Stain the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).

-

Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[4]

-

-

Mitochondrial Calcium Measurement:

Detection of Reactive Oxygen Species (ROS)

-

Treat cells with the local anesthetic.

-

Stain the cells with a fluorescent probe that detects intracellular ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate for general ROS or dihydroethidium for superoxide anions).[4]

-

Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. An increase in fluorescence indicates an increase in ROS production.[4]

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with the local anesthetic.

-

Stain the cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

-

Caspase Activity Assay:

-

Lyse the treated cells to release cellular proteins.

-

Measure the activity of specific caspases (e.g., caspase-3, caspase-9) using a fluorometric or colorimetric assay kit that utilizes a specific caspase substrate.[6]

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in local anesthetic-induced neurotoxicity and a general experimental workflow for its assessment.

Caption: Core signaling pathways in local anesthetic-induced neurotoxicity.

Caption: General experimental workflow for assessing neurotoxicity.

Conclusion

While direct experimental evidence for the neurotoxicity of this compound in cell cultures is currently lacking, a comprehensive understanding of its potential adverse effects can be inferred from the established mechanisms of other local anesthetics, particularly those of the ester class. The fundamental principles of mitochondrial dysfunction, oxidative stress, calcium dysregulation, and apoptosis provide a robust framework for designing and interpreting future neurotoxicity studies on this compound. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to characterize the safety profile of this and other novel local anesthetic agents. Further in vitro research is imperative to delineate the specific neurotoxic potential of this compound and to develop strategies to mitigate any identified risks.

References

- 1. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neurotoxic effect of acamprosate, n-acetyl-homotaurine, in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for Bupivacaine in Peripheral Nerve Block Studies in Animal Models

Note: Initial searches for "Ambucaine" did not yield specific protocols for its use in peripheral nerve blocks in animal models. The following application note and protocol have been developed for Bupivacaine , a widely used and well-documented long-acting local anesthetic for this purpose, based on available scientific literature.

Application Notes

Bupivacaine is a long-acting amide-type local anesthetic frequently utilized in animal models to induce peripheral nerve blocks for research purposes.[1] Its primary application in this context is to provide localized anesthesia and analgesia for surgical procedures, postoperative pain management studies, and investigations into the mechanisms of pain and nerve conduction.[2][3] The duration of the nerve block can vary depending on the concentration, volume, and specific nerve targeted, but it typically provides several hours of effective pain relief.[3]

Mechanism of Action

Bupivacaine, like other local anesthetics, exerts its effect by blocking the initiation and propagation of nerve impulses.[1][4] The primary target is the voltage-gated sodium channels located on the neuronal membrane.[1][4] By reversibly binding to these channels, bupivacaine inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.[5][4] This blockade is more pronounced in smaller, myelinated nerve fibers that transmit pain signals (Aδ and C fibers) than in larger motor fibers, which can result in a differential block where sensory perception is lost with minimal impact on motor function at lower concentrations.[6]

Quantitative Data Summary

The following table summarizes quantitative data for bupivacaine use in peripheral nerve blocks in various animal models as reported in the cited literature.

| Animal Model | Nerve Block | Bupivacaine Dose/Concentration | Duration of Block (Motor/Sensory) | Key Findings & Comments |

| Rat | Sciatic Nerve | 0.125%, 0.25%, 0.5%, 0.75% (0.2 mL) | Concentration-dependent increase in both motor and sensory block duration.[7] | A reliable model for independent quantification of motor and sensory block.[7] |

| Rat | Sciatic Nerve | 0.5% Bupivacaine-HCl (0.1 mL) | Complete antinociception for < 2 hours.[8] | Standard formulation provides short-term pain relief.[8] |

| Rat | Sciatic Nerve | 34 mg Bupivacaine (0.4 mL of microspheres) | Complete antinociception for 23 ± 7 hours.[8] | Slow-release formulation significantly prolongs the analgesic effect.[8] |

| Dog | Femoral & Sciatic Nerve | 0.5% Bupivacaine (0.15 mL/kg) | Motor: 11-12 hours; Sensory: 10-15 hours.[9] | Ultrasound-guided blocks are effective and do not result in toxic systemic levels.[9][10] |

| Rat | General | Max dose: 8 mg/kg | Onset: 10 minutes; Duration: 4-8 hours.[11] | Recommended to dilute 0.5% solution to 0.25% for accurate dosing in rodents.[11] |

| Rat | Toxicity | LD50: 30 mg/kg (adults), 92 mg/kg (infants) | N/A | Toxicity is age-dependent, with infants showing higher tolerance on a mg/kg basis.[12] |

Experimental Protocols

Sciatic Nerve Block in a Rat Model

This protocol provides a detailed methodology for performing a sciatic nerve block in a rat, a common procedure in preclinical pain research.

1. Animal Preparation:

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300 g) are commonly used.[13]

-

Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or injectable anesthetics). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Positioning: Place the animal in a prone or lateral position with the hind limb to be blocked extended.

-

Hair Removal and Sterilization: Shave the hair over the hip and thigh area. Clean the skin with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).

2. Bupivacaine Solution Preparation:

-

For accurate dosing in rats, it is recommended to dilute a 0.5% (5 mg/mL) bupivacaine solution.[11]

-

Prepare a 0.25% (2.5 mg/mL) solution by diluting the 0.5% bupivacaine with an equal volume of sterile 0.9% saline.[11]

-

Draw the calculated dose into a sterile 1 mL syringe with a 25-27 G needle.[11] The typical volume for a rat sciatic nerve block is around 0.1-0.2 mL.[7][14]

3. Sciatic Nerve Block Procedure:

-

Landmarks: Identify the anatomical landmarks for the sciatic notch. These are typically the greater trochanter of the femur and the ischial tuberosity.

-

Needle Insertion: Insert the needle perpendicular to the skin, midway between the greater trochanter and the ischial tuberosity.

-

Nerve Localization (Optional but Recommended): For precise localization, a nerve stimulator can be used.[7] A motor response (e.g., dorsiflexion of the foot) at a low current (<0.5 mA) indicates proximity to the sciatic nerve.[15]

-

Injection: After negative aspiration for blood, slowly inject the bupivacaine solution (0.1-0.2 mL) around the nerve.[7][14] A small "bleb" may form under the skin.[11]

4. Assessment of Nerve Block:

-

Sensory Block Assessment: This can be evaluated by measuring the withdrawal latency to a noxious stimulus, such as a radiant heat source (Hargreaves test) or mechanical pressure (von Frey filaments).[2][7] The absence of a withdrawal response indicates a successful sensory block.

-

Motor Block Assessment: Motor function can be assessed by observing for foot drop or by measuring grip strength with a dynamometer.[7] A reduced ability to spread the toes is also an indicator of a motor block.[14]

-

Timeline: Assessments should be performed at regular intervals (e.g., every 30 minutes) until the full return of sensory and motor function to determine the duration of the block.[7][14]

5. Post-Procedural Care:

-

Monitor the animal for recovery from anesthesia.

-

Provide supportive care, including maintaining body temperature.

-

Observe for any signs of distress or adverse reactions at the injection site.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Effects of prolonged peri-neural bupivacaine infusion in rat sciatic nerves (axon and myelin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peripheral Nerve Block Techniques: Step-by-Step Guides [cliniciansbrief.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Local and Regional Analgesic Techniques in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]

- 7. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolonged nerve block by microencapsulated bupivacaine prevents acute postoperative pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood concentration of bupivacaine and duration of sensory and motor block following ultrasound-guided femoral and sciatic nerve blocks in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blood concentration of bupivacaine and duration of sensory and motor block following ultrasound-guided femoral and sciatic nerve blocks in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lack of concentration-dependent local toxicity of highly concentrated (5%) versus conventional 0.5% bupivacaine following musculoskeletal surgery in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A preliminary animal study on the prediction of nerve block success using ultrasonographic parameters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ambucaine in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambucaine is a local anesthetic agent whose precise mechanism of action and effects on specific ion channels are not as extensively documented as those of other more common local anesthetics like lidocaine or bupivacaine. However, based on its structural similarity to other amino-ester local anesthetics, it is presumed to exert its effects primarily by blocking voltage-gated sodium channels, and potentially other ion channels such as potassium channels.

These application notes provide a comprehensive guide for investigating the effects of this compound on ion channels using the patch-clamp technique. Given the limited specific data on this compound, the following protocols are adapted from established methods for studying other local anesthetics. Researchers should consider these as a starting point and optimize the parameters for their specific experimental conditions and cell types.

Putative Mechanism of Action

Local anesthetics like this compound are expected to block the initiation and propagation of action potentials by inhibiting the influx of sodium ions through voltage-gated sodium channels (Nav) in neuronal and cardiac membranes.[1][2] This interaction is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.[2] The charged form of the local anesthetic molecule is thought to bind to a receptor site within the pore of the sodium channel.[1] Additionally, some local anesthetics have been shown to affect potassium (K+) channels, which can influence the repolarization phase of the action potential.[3][4][5]

Data Presentation: Comparative IC50 Values of Local Anesthetics

Due to the absence of specific IC50 values for this compound in the available literature, the following table presents data for other commonly used local anesthetics to provide a comparative context for expected potency.

| Local Anesthetic | Ion Channel | Cell Type | IC50 (µM) | Reference |

| Bupivacaine | Nav1.5 | Xenopus oocytes | 4.51 | [6] |

| Bupivacaine | KATP | Rat cardiomyocytes | 29 | [7] |

| Bupivacaine | SK2 | HEK-293 cells | 16.5 | [4] |

| Lidocaine | KATP | Rat cardiomyocytes | 43 | [7] |

| Lidocaine | SK2 | HEK-293 cells | 77.8 | [4] |

| Ropivacaine | SK2 | HEK-293 cells | 46.5 | [4] |

| Bupivacaine | Nav (endogenous) | ND7/23 cells | 178 | [8] |

| Benzocaine | hKv1.5 | Mouse cells | 901 | [9] |

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp experiments designed to characterize the effects of this compound on voltage-gated sodium and potassium channels.

Protocol 1: Characterization of Tonic Block of Voltage-Gated Sodium Channels

This protocol is designed to measure the concentration-dependent block of Nav channels by this compound in their resting state.

1. Cell Preparation:

-

Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5) or use primary neurons or cardiomyocytes.

-

Plate cells on glass coverslips suitable for patch-clamp recording.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. Cesium is used to block potassium channels.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in an appropriate solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtain a gigaohm seal (>1 GΩ) on a target cell and establish the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure most channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

-

Perfuse the cell with control external solution and record baseline currents.

-

Apply increasing concentrations of this compound via a perfusion system and record the sodium currents at each concentration until a steady-state block is achieved.

4. Data Analysis:

-

Measure the peak inward sodium current at each voltage step in the absence and presence of this compound.

-

Construct a concentration-response curve by plotting the fractional block ((Icontrol - Idrug) / Icontrol) against the this compound concentration.

-

Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

Protocol 2: Investigating Use-Dependent Block of Sodium Channels

This protocol assesses the preferential binding of this compound to the open and/or inactivated states of Nav channels.

1. Cell Preparation and Solutions:

-

As described in Protocol 1.

2. Electrophysiological Recording:

-

Establish a whole-cell recording as in Protocol 1.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV).

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Record the peak sodium current for each pulse in the train.

-

Perform the experiment first in the control solution and then in the presence of a fixed concentration of this compound (e.g., near the IC50 for tonic block).

3. Data Analysis:

-

For each frequency, normalize the peak current of each pulse to the peak current of the first pulse in the train.

-

Plot the normalized current as a function of the pulse number.

-

A greater reduction in current during the pulse train in the presence of this compound compared to the control indicates use-dependent block.

Protocol 3: Assessing the Effect of this compound on Voltage-Gated Potassium Channels

This protocol is to determine if this compound has an effect on Kv channels.

1. Cell Preparation:

-

Use cells expressing the potassium channel of interest (e.g., HEK293 cells with Kv channels) or cells with prominent endogenous potassium currents.

2. Solutions:

-

External Solution (in mM): 140 Choline-Cl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. Choline-Cl is used to eliminate sodium currents.

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[10]

3. Electrophysiological Recording:

-

Obtain a whole-cell recording.

-

Hold the cell at a hyperpolarized potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit potassium currents.

-

Record baseline potassium currents in the control solution.

-

Apply increasing concentrations of this compound and record the steady-state potassium currents.

4. Data Analysis:

-

Measure the steady-state outward potassium current at the end of each voltage step.

-